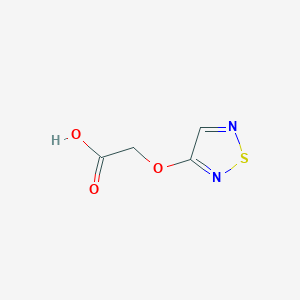
2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid is an organic compound that contains a thiadiazole ring attached to an acetic acid moiety through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid typically involves the reaction of 1,2,5-thiadiazole-3-ol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
Starting Materials: 1,2,5-thiadiazole-3-ol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 1,2,5-thiadiazole-3-ol is dissolved in a suitable solvent, and chloroacetic acid is added slowly while maintaining the reaction mixture at a controlled temperature. The base is then added to facilitate the formation of the desired product.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.
Automated Systems: Employing automated systems for the addition of reactants and monitoring of reaction parameters.
Purification and Quality Control: Implementing purification steps such as crystallization and chromatography, followed by rigorous quality control to ensure product purity and consistency.
化学反应分析
Types of Reactions
2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alcohols or amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiadiazoles.
Substitution Products: Esters and amides of this compound.
科学研究应用
2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways and cellular signaling.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and microbial growth.
Effects: The compound exerts its effects by inhibiting or activating specific enzymes, leading to altered cellular functions and therapeutic outcomes.
相似化合物的比较
Similar Compounds
2-((1,2,4-Thiadiazol-3-yl)oxy)acetic acid: Similar structure but with a different thiadiazole ring.
2-((1,3,4-Thiadiazol-2-yl)oxy)acetic acid: Another isomer with a different ring position.
2-((1,2,5-Thiadiazol-3-yl)oxy)propanoic acid: Similar compound with a propanoic acid moiety instead of acetic acid.
Uniqueness
2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid is unique due to its specific ring structure and the presence of an acetic acid moiety, which imparts distinct chemical and biological properties
生物活性
2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H6N2O3S, with a molecular weight of 160.15 g/mol. The compound features a thiadiazole ring attached to an acetic acid moiety, which contributes to its solubility and reactivity. The presence of the thiadiazole ring is crucial for its biological activity as it interacts with various molecular targets involved in metabolic pathways.
Research indicates that this compound interacts with specific enzymes and receptors, modulating pathways related to oxidative stress and inflammation . These interactions suggest potential therapeutic benefits in conditions associated with these processes.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Cellular Signaling Modulation: It influences cellular functions by interacting with receptors that play roles in inflammation and oxidative stress responses.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing inflammation-related damage. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |
Case Studies and Research Findings
-
Antioxidant Activity:
A study demonstrated that this compound effectively scavenged free radicals in vitro, leading to a significant reduction in oxidative stress markers in treated cells. This suggests its potential use as an antioxidant agent in therapeutic applications . -
Anti-inflammatory Effects:
In a controlled experiment on murine models, the compound showed a marked decrease in pro-inflammatory cytokines when administered prior to an inflammatory stimulus. This highlights its potential for treating inflammatory diseases . -
Anticancer Properties:
Preliminary investigations into the anticancer effects of this compound revealed that it induced apoptosis in several cancer cell lines. For instance, it demonstrated significant cytotoxicity against human colorectal cancer cells (HT-29), with IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
属性
分子式 |
C4H4N2O3S |
|---|---|
分子量 |
160.15 g/mol |
IUPAC 名称 |
2-(1,2,5-thiadiazol-3-yloxy)acetic acid |
InChI |
InChI=1S/C4H4N2O3S/c7-4(8)2-9-3-1-5-10-6-3/h1H,2H2,(H,7,8) |
InChI 键 |
MACRSETWQLERJT-UHFFFAOYSA-N |
规范 SMILES |
C1=NSN=C1OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















